

An In-depth Technical Guide to Compound FKK: A Novel Kinase Inhibitor

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Compound of Interest

Compound Name: FKK

Cat. No.: B15559726

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the physical, chemical, and biological properties of Compound **FKK**, a novel and potent small molecule inhibitor. This guide includes detailed experimental protocols for its synthesis, purification, and characterization, as well as its mechanism of action in a key cellular signaling pathway. All quantitative data are presented in tabular format for clarity, and critical experimental and logical workflows are visualized using diagrams.

Physicochemical Properties

Compound **FKK** is a synthetic, ATP-competitive inhibitor of the serine/threonine kinase "Kinase X" (KX), a protein implicated in oncogenic signaling. Its core structure features a substituted pyrimidine scaffold, optimized for high-affinity binding to the KX active site.

Table 1: Physical and Chemical Properties of Compound **FKK**

Property	Value
IUPAC Name	4-(4-methylpiperazin-1-yl)-N-(3-((7-oxo-6,7-dihydro-8H-cyclopenta[e]pyrimidin-4-yl)amino)phenyl)benzamide
Molecular Formula	C ₂₉ H ₂₉ N ₇ O ₂
Molecular Weight	507.59 g/mol
Appearance	White to off-white crystalline solid
Melting Point	212-215 °C
Solubility (at 25°C)	DMSO: >50 mg/mL Water: <0.1 mg/mL Ethanol: 2.5 mg/mL
pKa	7.8 (basic, piperazine moiety), 4.2 (acidic, amide proton)
LogP	3.8
Purity (HPLC)	>99.5%

Biological Activity

Compound **FKK** demonstrates high potency and selectivity for Kinase X. In vitro assays confirm its ability to inhibit KX-mediated phosphorylation of downstream substrates, leading to the suppression of pro-proliferative signaling.

Table 2: In Vitro Biological Activity of Compound **FKK**

Parameter	Value	Experimental Assay
Target	Kinase X (KX)	Lanthascreen™ Eu Kinase Binding Assay
IC ₅₀ (KX)	5.2 nM	Caliper Mobility Shift Assay
Binding Affinity (K _d)	1.8 nM	Isothermal Titration Calorimetry (ITC)
Mechanism of Action	ATP-Competitive Inhibition	Michaelis-Menten Kinetics
Cellular Potency (EC ₅₀)	45 nM	CellTiter-Glo® Luminescent Cell Viability Assay (KX-dependent cell line)

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Compound **FKK** are provided below.

Synthesis of Compound **FKK**

This protocol describes a two-step synthesis involving a Buchwald-Hartwig amination followed by an amide coupling.

Materials:

- 4-chloro-7-oxo-6,7-dihydro-8H-cyclopenta[e]pyrimidine (Intermediate A)
- N-(3-aminophenyl)-4-(4-methylpiperazin-1-yl)benzamide (Intermediate B)
- Palladium(II) acetate (Pd(OAc)₂)
- Xantphos
- Cesium carbonate (Cs₂CO₃)
- 1,4-Dioxane (anhydrous)

- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HOBT (Hydroxybenzotriazole)
- N,N-Dimethylformamide (DMF, anhydrous)
- Diisopropylethylamine (DIPEA)

Procedure:

- Buchwald-Hartwig Amination:

1. To an oven-dried flask, add Intermediate A (1.0 eq), Intermediate B (1.1 eq), Cs_2CO_3 (2.5 eq), $\text{Pd}(\text{OAc})_2$ (0.05 eq), and Xantphos (0.1 eq).
2. Evacuate and backfill the flask with argon three times.
3. Add anhydrous 1,4-dioxane.
4. Heat the reaction mixture to 100°C for 16 hours, monitoring by TLC or LC-MS.
5. Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.
6. Concentrate the filtrate under reduced pressure to yield the crude product.

- Purification:

1. Purify the crude product via flash column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane.
2. Combine fractions containing the desired product and concentrate to yield Compound **FKK** as a solid.

Purity and Identity Confirmation

A. High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column (4.6 x 150 mm, 5 μm).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Expected Retention Time: ~12.5 minutes.

B. Mass Spectrometry (MS):

- Technique: Electrospray Ionization (ESI), positive mode.
- Expected Ion $[M+H]^+$: 508.25 m/z.

C. Nuclear Magnetic Resonance (NMR):

- Solvent: DMSO-d₆.
- Spectrometer: 400 MHz.
- Expected ¹H NMR shifts: Characteristic peaks for aromatic protons (δ 7.0-8.5 ppm), piperazine protons (δ 2.5-3.5 ppm), and the methyl group (δ ~2.3 ppm).

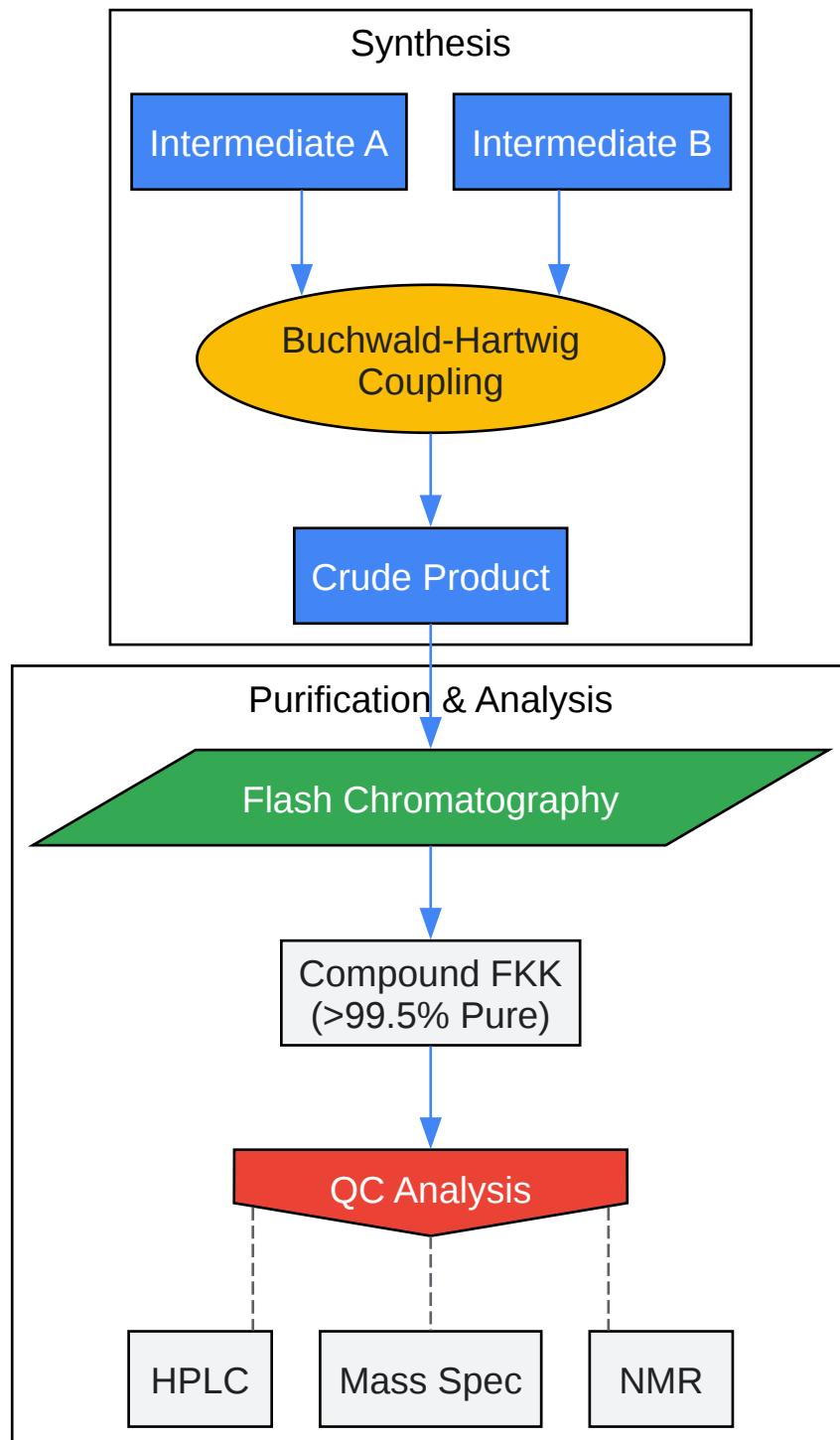
Signaling Pathway and Mechanism of Action

Compound **FKK** inhibits the KX signaling pathway, which is aberrantly activated in certain cancers. KX, upon activation by an upstream growth factor receptor (GFR), phosphorylates the transcription factor "Substrate Y" (SY). Phosphorylated SY (p-SY) then translocates to the nucleus, where it activates genes responsible for cell cycle progression and proliferation. By binding to the ATP pocket of KX, Compound **FKK** prevents the phosphorylation of SY, thereby halting the signal transduction cascade and inhibiting cell proliferation.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis, purification, and analysis of Compound **FKK**.

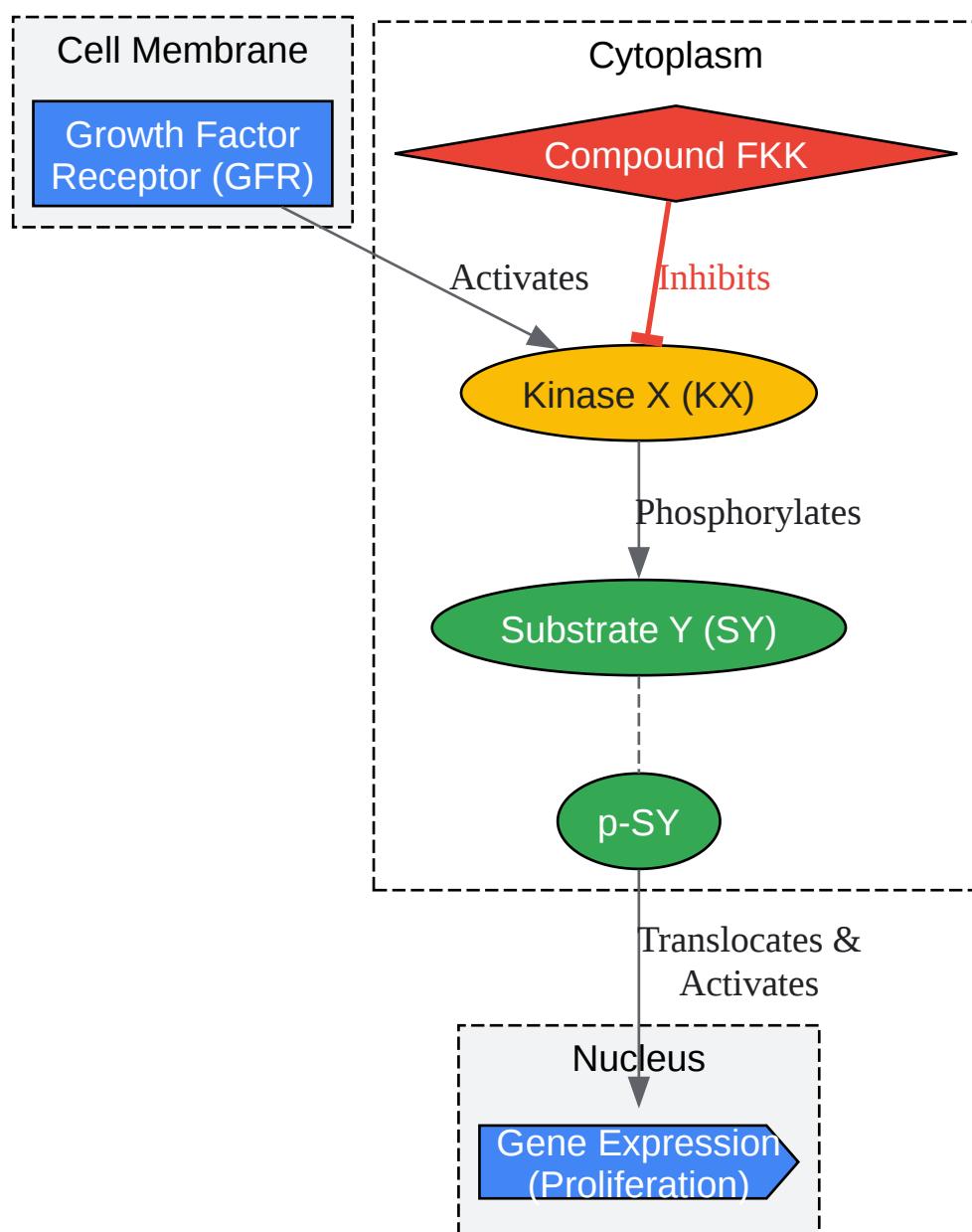


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Caption: Workflow for Synthesis and Quality Control of Compound **FKK**.

KX Signaling Pathway and Inhibition

This diagram shows the KX signaling pathway and the inhibitory action of Compound **FKK**.

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Caption: Inhibition of the KX Pro-Proliferative Signaling Pathway by Compound **FKK**.

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